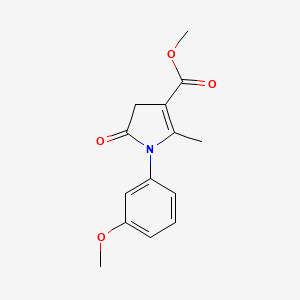

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

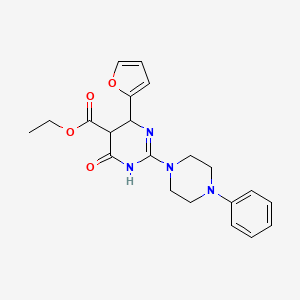

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide (cembenetril) is a synthetic compound that belongs to the class of amide derivatives. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. Cembenetril has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of chronic pain.

Applications De Recherche Scientifique

Chemical Characterization and Structure Analysis

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide, as part of the substituted benzamide family, has been synthesized and characterized, demonstrating significant central nervous system (CNS) depressant and hypotensive activity in early research. These compounds, characterized by small alkyl groups attached to the amide nitrogen and a p-nitro group, show a promising starting point for further pharmacological and material science investigations due to their structural properties and biological activity potential (Roll, 1970).

Photolabile Polymers and Material Science

In polymer and material science, derivatives of nitrobenzamide, like this compound, serve as crucial intermediates in developing photolabile polymers. These polymers can alter their properties through irradiation, leveraging the photolabile o-nitrobenzyl group for applications ranging from hydrogels to self-assembled monolayers and bioconjugates. This technology holds vast potential for creating responsive materials that can be precisely controlled by light, enabling advancements in drug delivery systems, tissue engineering, and nanotechnology (Zhao, Sterner, Coughlin, & Théato, 2012).

Chemoselective Catalysis

The compound's structural framework has led to research in chemoselective catalysis, particularly in the selective reduction of nitro compounds to amines. Supported gold catalysts, for example, have shown efficacy in the chemoselective hydrogenation of functionalized nitroarenes, a reaction crucial for synthesizing various pharmaceuticals and organic intermediates. These findings underscore the potential of this compound related structures in facilitating environmentally friendly and highly selective chemical transformations (Corma & Serna, 2006).

Environmental and Green Chemistry

In environmental and green chemistry, the oxidative reactions of nitrobenzamide derivatives have been explored as a route to more sustainable chemical processes. For instance, the direct oxidation of cyclohexenes to adipic acid, an important precursor for nylon production, represents a "green" alternative to traditional methods. This approach significantly reduces harmful emissions and showcases the role of nitrobenzamide derivatives in developing more eco-friendly industrial processes (Sato, Aoki, & Noyori, 1998).

Propriétés

IUPAC Name |

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-17(13-8-5-4-6-9-13)16(19)14-10-7-11-15(12(14)2)18(20)21/h7,10-11,13H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZYSPNOMIWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)